molecular formula C8H10Br2N2O B13168403 3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol

3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol

Cat. No.: B13168403
M. Wt: 309.99 g/mol
InChI Key: AJPAPDQDIYEAGE-UHFFFAOYSA-N
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Description

3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol is a chemical compound with the molecular formula C8H10Br2N2O and a molecular weight of 309.99 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a dibromopyridinyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dibromopyridine and 3-aminopropan-1-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The dibromopyridinyl moiety may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(3,5-dibromopyridin-4-yl)propan-1-ol: Similar structure but with a different position of the bromine atoms.

    3-Amino-1-(3,5-dibromopyridin-4-yl)propan-1-ol: Another isomer with bromine atoms at different positions.

Uniqueness

3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of novel compounds .

Properties

Molecular Formula

C8H10Br2N2O

Molecular Weight

309.99 g/mol

IUPAC Name

3-amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol

InChI

InChI=1S/C8H10Br2N2O/c9-5-3-6(10)8(12-4-5)7(13)1-2-11/h3-4,7,13H,1-2,11H2

InChI Key

AJPAPDQDIYEAGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)C(CCN)O)Br

Origin of Product

United States

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